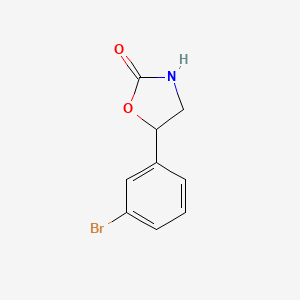

5-(3-Bromophenyl)oxazolidin-2-one

Descripción general

Descripción

5-(3-Bromophenyl)oxazolidin-2-one is a chemical compound that belongs to the class of 2-oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring with a ketone functional group. These compounds are of interest due to their applications in various chemical reactions and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of 5-aryl-2-oxazolidinones, such as this compound, can be achieved through the cycloaddition reaction of aziridines to CO2. A study demonstrates the use of a quaternary ammonium bromide functionalized polyethylene glycol as a highly efficient and recyclable catalyst for this reaction under solvent-free conditions, yielding high product selectivity and excellent regioselectivity . Another approach involves cascade nucleophilic attack/addition cyclization reactions, which provide a method for synthesizing oxazolidin-2-imines, a related class of compounds, without the need for a transition-metal catalyst .

Molecular Structure Analysis

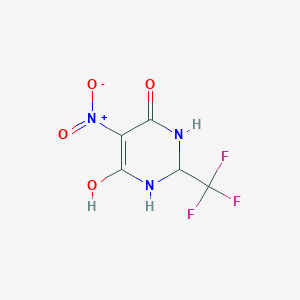

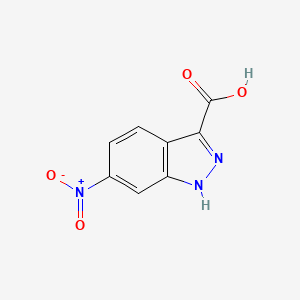

The molecular structure of this compound is characterized by the presence of a 3-bromophenyl group attached to the 5-position of the oxazolidinone ring. The oxazolidinone ring itself is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The ketone functional group at the 2-position is essential for the chemical reactivity of the compound.

Chemical Reactions Analysis

Oxazolidinones, including this compound, can participate in various chemical reactions. For instance, they can be used as chiral auxiliaries for stereoselective conjugate additions, as demonstrated in the asymmetric synthesis of (-)-Aplysillamide B, an antifungal and antibacterial compound . Additionally, oxazolidinones can be involved in the synthesis of oligomers and foldamers, which are polymers that adopt specific, ordered structures . The solvolytic behavior of oxazolidinones has also been studied, revealing insights into their reactivity and potential for hydrolysis under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the oxazolidinone ring and the bromophenyl substituent. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling point, melting point, and solubility. The ketone group contributes to the compound's reactivity, particularly in nucleophilic addition reactions. The specific physical and chemical properties would depend on the exact structure and substituents present in the compound.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

The oxazolidin-2-one ring, including variants like 5-(3-Bromophenyl)oxazolidin-2-one, is a popular framework in synthetic organic chemistry due to its versatility in creating enantiomerically pure compounds and its utility as a protective group for 1,2-aminoalcohols. This heterocycle has found significant application in the synthesis of chiral auxiliaries and asymmetric synthesis, with its popularity boosted by the introduction of oxazolidinone-based drugs like Linezolid in the pharmaceutical market (Zappia et al., 2007).

Pharmaceutical Chemistry

In the realm of pharmaceuticals, this compound derivatives have been explored for their antimicrobial properties. Specifically, triazole-oxazolidinones synthesized from a bromide catalyzed cycloaddition showed notable antibacterial activity against various pathogens, highlighting their potential as novel antimicrobial agents (Demaray et al., 2008). Moreover, derivatives with reduced activity against monoamine oxidase A, thus minimizing potential side effects, have been identified as promising antibacterial agents with an improved safety profile (Reck et al., 2005).

Anticancer Research

A class of 5-(carbamoylmethylene)-oxazolidin-2-ones has shown promising anticancer activity against breast and cervical cancer cells without cytotoxicity to non-tumorigenic cells. This suggests the potential of oxazolidin-2-one derivatives in cancer therapy, especially in inducing apoptosis through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).

Catalysis and Material Science

The copper-catalyzed difunctionalization of propargylic amines with CO2 and phosphine oxide to yield 5-((diarylphosphoryl)methyl)oxazolidin-2-ones demonstrates the utility of these compounds in catalysis and material science. This process features mild reaction conditions and broad scope, highlighting the versatility of oxazolidin-2-ones in synthesizing organophosphorus compounds (Huang et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 5-(3-Bromophenyl)oxazolidin-2-one, a derivative of oxazolidin-2-one, is the bacterial protein synthesis machinery . This compound interacts with the bacterial ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .

Mode of Action

This compound inhibits protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts the protein synthesis process, leading to the inhibition of bacterial growth .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, it disrupts the elongation phase of protein synthesis . This disruption can lead to downstream effects such as the inhibition of bacterial growth and the eventual death of the bacterial cell .

Pharmacokinetics

Related oxazolidin-2-one compounds are known for their excellent oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein synthesis, inhibition of bacterial growth, and potential bacterial cell death . These effects contribute to its antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, the compound’s antibacterial efficacy could be influenced by factors such as bacterial resistance mechanisms and the inappropriate use of antibiotics .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRLLPOTYKCTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299183 | |

| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943910-36-9 | |

| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943910-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)